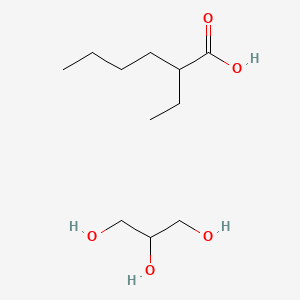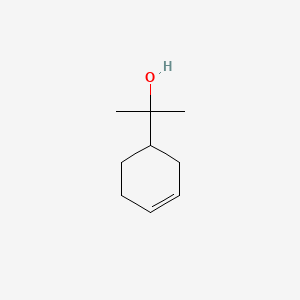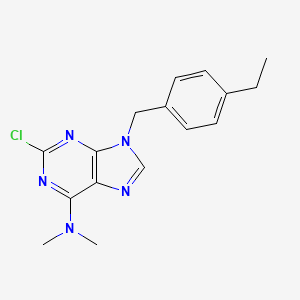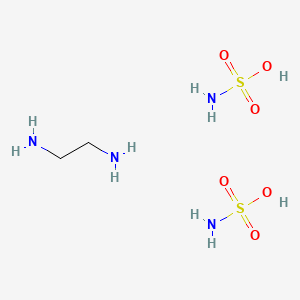
Ethylenediammonium disulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediammonium disulphamate is a chemical compound with the molecular formula C₂H₁₄N₄O₆S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylenediammonium disulphamate can be synthesized through the reaction of ethylenediamine with sulphamic acid under controlled conditions. The reaction typically involves mixing ethylenediamine with an aqueous solution of sulphamic acid, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediammonium disulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxoacids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethylenediammonium disulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of ethylenediammonium disulphamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymatic pathways, leading to altered biochemical processes. The compound’s effects are mediated through its binding to active sites and subsequent modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylenediammonium sulfate
- Ethylenediammonium dichloride
- Ethylenediammonium diiodide
Uniqueness
Ethylenediammonium disulphamate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability and reactivity compared to similar compounds, making it a valuable reagent in various applications .
Propriétés
Numéro CAS |
50883-59-5 |
|---|---|
Formule moléculaire |
C2H14N4O6S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
ethane-1,2-diamine;sulfamic acid |
InChI |
InChI=1S/C2H8N2.2H3NO3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4) |
Clé InChI |
NGAPHISYBLYKTB-UHFFFAOYSA-N |
SMILES canonique |
C(CN)N.NS(=O)(=O)O.NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


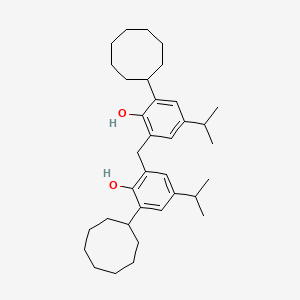
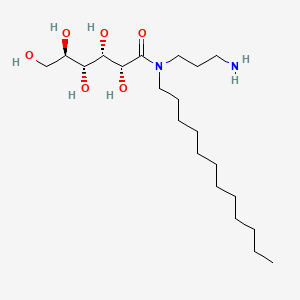
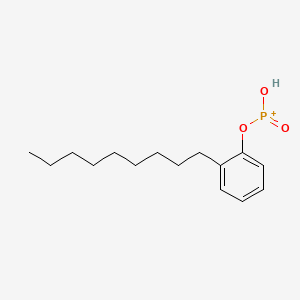

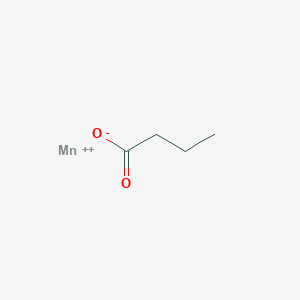


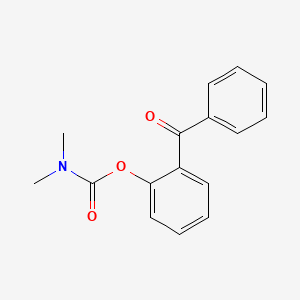
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)

